Glyceryl 1-caprylate dicaprate

Description

Contextualization within Lipid Chemistry and Industrial Applications

Glyceryl 1-caprylate dicaprate belongs to the class of mixed fatty acid glycerides, specifically, mixed triacylglycerols (mTAGs). libretexts.orgbritannica.com Unlike simple triglycerides which contain three identical fatty acid chains, mixed triglycerides are esters composed of a glycerol (B35011) backbone esterified to two or three different fatty acid components. libretexts.orgcuny.edu These compounds are the most abundant type of lipid found in nature and constitute the primary components of fats and oils. libretexts.orgpressbooks.pub The specific arrangement and type of fatty acids on the glycerol molecule significantly influence the physical and chemical properties of the glyceride, such as its melting point and oxidative stability. libretexts.orgcuny.edu This structural diversity allows for a wide range of industrial applications, particularly as emulsifiers, emollients, and texturizing agents in the food, cosmetic, and pharmaceutical industries. kumarmetal.commdpi.comgoogle.com

Academic Relevance of Complex Acylglycerol Structures

The study of complex acylglycerol structures, such as Glyceryl 1-caprylate dicaprate, is of significant academic interest. Research focuses on understanding how the specific positioning of different fatty acids on the glycerol backbone—a concept known as stereospecificity—affects the molecule's functionality. ulisboa.pt These structured lipids are synthesized to achieve specific nutritional or physical properties that are not found in natural fats and oils. ulisboa.pt Academic investigations often explore novel synthesis methods, including enzymatic and chemical catalysis, to produce tailored acylglycerols with desired functionalities. ftb.com.hrmdpi.com Furthermore, advanced analytical techniques are continuously being developed to accurately characterize the complex isomeric mixtures that result from these syntheses. acs.org

Scope of Glyceryl 1-Caprylate Dicaprate Research within Structured Lipids

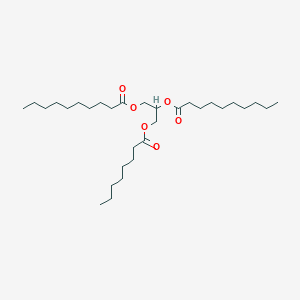

Research on Glyceryl 1-caprylate dicaprate is a specific subset of the broader field of structured lipids. This particular mixed glyceride contains one caprylic acid (a medium-chain fatty acid) and two capric acid (also a medium-chain fatty acid) molecules attached to a glycerol backbone. Investigations into this compound often center on its synthesis, purification, and characterization. A key area of research is the development of efficient and selective synthesis methods, particularly enzymatic processes that can control the specific placement of the caprylate and dicaprate groups on the glycerol molecule. ftb.com.hrresearchgate.net The characterization of its physicochemical properties and its performance in various applications, such as an emollient or solvent in cosmetic formulations, is another critical aspect of the research. specialchem.com

Propriétés

IUPAC Name |

(2-decanoyloxy-3-octanoyloxypropyl) decanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H58O6/c1-4-7-10-13-15-18-21-24-30(33)36-27-28(26-35-29(32)23-20-17-12-9-6-3)37-31(34)25-22-19-16-14-11-8-5-2/h28H,4-27H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHOXIGZKRZJQTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H58O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

Glyceryl 1-caprylate dicaprate is a mixed triacylglycerol with the molecular formula C31H58O6 and a molecular weight of 526.7886 g/mol . It is a racemic mixture. As a mixed ester of glycerol (B35011) with caprylic and capric acids, it is a clear or slightly yellowish, low-viscosity liquid. specialchem.com

Interactive Data Table: of Glyceryl 1-Caprylate Dicaprate

| Property | Value |

| Molecular Formula | C31H58O6 |

| Molecular Weight | 526.7886 g/mol |

| Appearance | Clear or slightly yellowish liquid specialchem.com |

| Viscosity | Low specialchem.com |

| Solubility | Soluble in oils echemi.com |

Advanced Analytical Characterization and Quantification of Glyceryl 1 Caprylate Dicaprate

Chromatographic Methodologies

Chromatographic techniques are fundamental in separating and identifying the individual components of lipid-based substances. au.dk Both gas and liquid chromatography are powerful tools for the analysis of glycerides. au.dk

Gas Chromatography-Mass Spectrometry (GC-MS) for Glyceride Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a well-established method for the detailed analysis of glycerides. researchgate.net It often involves a derivatization step to convert the glycerides into more volatile fatty acid methyl esters (FAMEs) for easier analysis. researchgate.net

The successful separation of glycerides by GC-MS hinges on the careful optimization of several parameters.

Column Selection: Fused silica (B1680970) capillary columns, such as a DB-5HT, are commonly used for the analysis of derivatized glycerides. mdpi.com For instance, a column with dimensions of 30 m x 0.25 mm x 0.1 μm is suitable for separating a wide range of compounds. mdpi.com Another option is the Agilent DB-17ms column (30 m x 0.25 mm x 25 µm). ncsu.edu

Temperature Programming: A precise temperature program is essential for resolving complex mixtures. A typical program might start at a lower temperature, for example 50°C, and then ramp up to a high temperature, such as 350°C, to elute all components. core.ac.uk For example, one method starts at 85°C, holds for 0.5 minutes, then ramps at 10°C/min to 320°C and holds for 4 minutes. ncsu.edu

Carrier Gas Flow: Helium is a commonly used carrier gas, with a constant flow rate of around 1.0 mL/min being typical. mdpi.com

Table 1: Example of Optimized GC Conditions for Glyceride Analysis

| Parameter | Value | Reference |

| Column | Agilent DB-17ms (30 m x 0.25 mm x 25 µm) | ncsu.edu |

| Injection Mode | 2 µL splitless | ncsu.edu |

| Carrier Gas | Helium | ncsu.edu |

| Flow Rate | 1 mL/min | ncsu.edu |

| Initial Oven Temperature | 85 °C (held for 0.5 min) | ncsu.edu |

| Temperature Ramp | 10 °C/min to 320 °C (held for 4 min) | ncsu.edu |

The mass spectrometer settings are critical for obtaining high-quality data for identification and quantification.

Ionization Mode: Electron ionization (EI) is a common mode for generating mass spectra of glyceride derivatives. ncsu.edu

Ion Source Temperature: The ion source temperature is typically set around 230-250°C. ncsu.educore.ac.uk

Electron Energy: A standard electron energy of 70 eV is often used. nih.gov

Scanning Range: A mass-to-charge (m/z) scanning range of 40 to 700 amu is suitable for detecting the expected fragments of glyceride derivatives. ncsu.edu

Table 2: Typical Mass Spectrometry Parameters for GC-MS Glyceride Analysis

| Parameter | Value | Reference |

| Ionization Mode | Electron Ionization (EI) | ncsu.edu |

| Ion Source Temperature | 230 °C | ncsu.edu |

| Electron Energy | 70 eV | nih.gov |

| Mass Range | 40 - 700 amu | ncsu.edu |

| Acquisition Rate | 5 Hz | ncsu.edu |

Optimization of Chromatographic Conditions (e.g., column selection, temperature programming, carrier gas flow)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and its high-resolution counterpart, UHPLC, are powerful techniques for analyzing lipids without the need for derivatization. mdpi.com These methods are particularly useful for separating complex mixtures of mono-, di-, and triglycerides. nih.gov

Since many lipids lack a strong UV-absorbing chromophore, alternative detection methods are often necessary. mdpi.comnih.gov

Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is well-suited for lipid analysis because its response is independent of the analyte's optical properties. researchgate.netfilab.fr It works by nebulizing the column effluent, evaporating the mobile phase, and then detecting the light scattered by the remaining non-volatile analyte particles. researchgate.net The signal from an ELSD is related to the mass of the analyte. researchgate.net

UV Detection: While not universally applicable for all lipids, UV detection can be used for some glycerides, particularly at lower wavelengths around 205-220 nm. nih.govresearchgate.net For instance, a reversed-phase HPLC method using UV detection at 220 nm has been developed for the profiling of medium-chain glycerides. nih.gov

Analyzing lipids in complex matrices requires careful method development to ensure accurate and reliable results.

Column Selection: Reversed-phase columns, such as C18 or C8, are commonly employed for lipid separations. au.dknih.gov For instance, a Waters Acquity HSS T3 column (100 × 2.1 mm i.d., 1.8 μm) has been used for the UPLC analysis of medium-chain triglycerides. mdpi.com

Mobile Phase Composition: The choice of mobile phase is critical for achieving good separation. Gradients of solvents like acetonitrile (B52724) and water, or mixtures including methanol (B129727) and isopropanol, are frequently used. mdpi.comresearchgate.net For example, a gradient of acetonitrile and water can be used with a C18 column to separate medium-chain glycerides. nih.gov

Sample Preparation: For complex samples, a sample cleanup step may be necessary to remove interfering substances. Techniques like solid-phase extraction (SPE) can be employed for this purpose. chromatographyonline.com

Table 3: Example of Optimized UHPLC-ELSD Conditions for Medium-Chain Triglyceride Analysis

| Parameter | Value | Reference |

| Column | Waters Acquity HSS T3 (100 × 2.1 mm i.d., 1.8 μm) | mdpi.com |

| Mobile Phase | Methanol (97.5%) and water (2.5%) with 0.4% formic acid | mdpi.com |

| Flow Rate | 0.41 mL/min | mdpi.com |

| Column Temperature | 33 °C | mdpi.com |

| Detector | Evaporative Light Scattering Detector (ELSD) | mdpi.com |

Detection Modalities (e.g., Evaporative Light Scattering Detector (ELSD), UV)

Supercritical Fluid Chromatography (SFC) for Non-Polar Compound Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" analytical technique for the analysis of non-polar compounds like lipids. mdpi.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, significantly reducing the consumption of organic solvents. mdpi.comshimadzu.com SFC offers high separation efficiency and faster analysis times compared to traditional high-performance liquid chromatography (HPLC). americanpharmaceuticalreview.com

The technique is particularly well-suited for the analysis of triacylglycerols (TAGs) and other cosmetic ingredients. shimadzu.comresearchgate.net The solvating power of the supercritical fluid can be finely tuned by adjusting pressure and temperature, providing an additional means to optimize the separation of complex lipid mixtures. americanpharmaceuticalreview.com For the analysis of glyceryl esters, SFC can be coupled with mass spectrometry (SFC/MS), which provides excellent sensitivity and structural information. shimadzu.com SFC has proven effective for the analysis and purification of various lipids, and it is the only technique known to have reached an industrial scale for producing highly concentrated fatty acids like EPA and DHA. mdpi.com

Table 1: Typical Parameters for SFC Analysis of Lipids

| Parameter | Description | Relevance/Example |

|---|---|---|

| Mobile Phase | Supercritical CO₂ with an organic modifier (e.g., methanol, ethanol). shimadzu.com | The modifier helps to modulate retention time and selectivity. shimadzu.com |

| Stationary Phase | Various packed columns, including silica-based or C18. americanpharmaceuticalreview.comresearchgate.net | Offers orthogonal selectivity compared to reversed-phase HPLC. americanpharmaceuticalreview.com |

| Detector | Mass Spectrometry (MS), Flame Ionization Detector (FID), UV. mdpi.com | MS/MS is used for detailed structural elucidation of TAGs. shimadzu.com |

| Temperature | Controlled via a column oven (e.g., 25-40°C). shimadzu.comamericanpharmaceuticalreview.com | Affects fluid density and can influence retention and selectivity. americanpharmaceuticalreview.comresearchgate.net |

| Back Pressure | Maintained by a regulator (e.g., 10 MPa). shimadzu.com | A key parameter in SFC to control the density of the mobile phase. shimadzu.com |

Spectroscopic Analysis

Spectroscopic methods provide critical information about the functional groups, elemental composition, and solid-state structure of Glyceryl 1-Caprylate Dicaprate.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for the qualitative analysis of glyceryl esters, allowing for the rapid identification of key functional groups. cir-safety.orgtandfonline.com By measuring the absorption of infrared radiation, an IR spectrum provides a molecular fingerprint of the compound. For esters like Glyceryl 1-Caprylate Dicaprate, the most prominent absorption bands correspond to the ester carbonyl (C=O) stretching and the C-O stretching vibrations.

In the analysis of polyglyceryl-10 caprylates, Fourier Transform Infrared (FTIR) spectroscopy has been used to confirm the successful esterification reaction. mdpi.com The spectra clearly show an increase in the intensity of peaks related to –CH₂– groups and the appearance of strong ester linkage absorptions, alongside the disappearance of the carboxylic acid (–COOH) peak from the unreacted fatty acid. mdpi.com

Table 3: Characteristic IR Absorption Bands for Glyceryl Caprylate/Caprate

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~2925, ~2855 | C-H stretch | Aliphatic -CH₂- and -CH₃ |

| ~1740 | C=O stretch | Ester carbonyl |

Microwave Plasma Atomic Emission Spectrometry (MP-AES)

Microwave Plasma Atomic Emission Spectrometry (MP-AES) is a robust analytical tool for quantitative elemental analysis. researchgate.net The technique utilizes a microwave-generated nitrogen plasma to excite atoms within a sample, causing them to emit light at characteristic wavelengths. icpms.czrubiconscience.com.au A key advantage of MP-AES is its operational cost-effectiveness and safety, as it runs on nitrogen generated from compressed air, eliminating the need for expensive and flammable gases. icpms.czunigreenscheme.co.uk

While not used for molecular structure elucidation, MP-AES is highly valuable in the pharmaceutical industry for determining the elemental composition of a substance or for quantifying trace elemental impurities. researchgate.netscite.ai For a compound like Glyceryl 1-Caprylate Dicaprate, MP-AES could be employed to ensure the absence of heavy metal contaminants (e.g., Pb, As, Cd) that may have been introduced during the manufacturing process. The technique offers high sensitivity, with detection limits reaching sub-parts-per-billion (ppb) levels for many elements. icpms.cz

X-ray Powder Diffraction (XRPD) for Structural Characterization

X-ray Powder Diffraction (XRPD) is a non-destructive analytical technique essential for characterizing the solid-state structure of pharmaceutical materials. It is particularly crucial for distinguishing between crystalline and amorphous forms of a substance. improvedpharma.com Crystalline materials, with their ordered, repeating lattice structures, produce a distinct diffraction pattern with sharp peaks at specific angles, while amorphous materials lack long-range order and produce a diffuse halo. improvedpharma.com

For lipid-based compounds and formulations, XRPD is used to identify the physical form of the components. nih.gov For instance, research on lipid-based drug delivery systems has used XRPD to characterize precipitates, identifying them as liquid crystalline phases of fatty acid soaps rather than crystalline drug material. nih.gov This distinction is critical, as the physical form (crystalline vs. amorphous) can significantly impact the properties of the final product. XRPD provides a unique "fingerprint" for different crystal forms (polymorphs), making it a key tool in pharmaceutical development and quality control. improvedpharma.com

Mass Spectrometry Applications

Mass Spectrometry (MS) is an indispensable tool for the detailed structural analysis of glyceryl esters. rsc.org It provides information on molecular weight and the identity and position of fatty acids on the glycerol (B35011) backbone. Due to the neutral nature of these lipids, ionization is typically achieved through the formation of adducts with species like ammonium (B1175870) (NH₄⁺), sodium (Na⁺), or lithium (Li⁺). rsc.org

Tandem mass spectrometry (MS/MS or MS²) is particularly powerful for structural elucidation. nih.gov In this technique, a specific precursor ion (e.g., the [M+NH₄]⁺ adduct of a triacylglycerol) is selected and fragmented. shimadzu.com The resulting product ions, such as those corresponding to the neutral loss of a fatty acid, reveal the composition of the original molecule. shimadzu.comrsc.org High-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) enables the separation and precise identification of various triacylglycerol species in complex mixtures, including the regiospecific distribution of fatty acids. mdpi.comacs.org This level of detail is crucial for fully characterizing a mixed ester like Glyceryl 1-Caprylate Dicaprate.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Glyceryl 1-Caprylate Dicaprate |

| Glycerol |

| Caprylic Acid |

| Capric Acid |

| Eicosapentaenoic acid (EPA) |

| Docosahexaenoic acid (DHA) |

| Carbon Dioxide |

| Methanol |

| Ethanol |

| Acetonitrile |

| Acetone |

| Methylene (B1212753) Chloride |

| 2-Propanol |

| Polyglyceryl-10 caprylates |

| Lead (Pb) |

| Arsenic (As) |

LC-MS/MS for Structural Elucidation and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov For a compound such as Glyceryl 1-caprylate dicaprate, this method is indispensable for both confirming its structure and determining its concentration in a given sample.

Structural Elucidation: The structural confirmation of Glyceryl 1-caprylate dicaprate involves the analysis of its mass and fragmentation patterns. In the initial mass spectrometer (MS1), the intact molecule is ionized, typically forming a protonated molecule [M+H]⁺ or an adduct with ions from the mobile phase, such as ammonium [M+NH₄]⁺. aocs.org For Glyceryl 1-caprylate dicaprate, with a molecular weight of approximately 526.8 g/mol , the corresponding parent ions would be observed. vulcanchem.comncats.io

This parent ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. unipi.it The resulting fragmentation pattern, or MS/MS spectrum, is analyzed in the second mass spectrometer (MS2) and acts as a molecular fingerprint. The fragmentation pathways of glycerides are well-understood and typically involve the neutral loss of the fatty acid chains. For Glyceryl 1-caprylate dicaprate, the loss of a caprylic acid molecule and a capric acid molecule would produce distinct, predictable fragment ions, allowing for unambiguous identification and differentiation from its isomers. aocs.orgfrontiersin.org The use of varied collision energies can help to obtain more complete fragmentation information for a thorough structural analysis. frontiersin.org

Quantification: For quantification, LC-MS/MS is typically operated in multiple reaction monitoring (MRM) mode. nih.gov This involves programming the mass spectrometer to detect one or more specific fragmentation transitions—from a specific parent ion to a specific daughter ion—that are unique to the target analyte. nih.gov This high degree of specificity allows for the accurate quantification of Glyceryl 1-caprylate dicaprate even in the presence of other structurally similar lipids or matrix components. spectroscopyonline.comcannabissciencetech.com A stable isotope-labeled internal standard is often used to correct for matrix effects and variations in instrument response, further enhancing the accuracy of quantification. frontiersin.org The response is then compared to a calibration curve generated from standards of known concentrations to determine the amount of the analyte in the sample. researchgate.net

Ion Extraction Techniques (e.g., Single Ion Recording, SIR)

Single Ion Recording (SIR), also known as selected ion monitoring (SIM), is a mass spectrometry scan mode where the instrument is set to detect only a limited mass-to-charge (m/z) ratio range corresponding to the ion of interest. academie-sciences.fracademie-sciences.fr This technique significantly enhances the sensitivity and selectivity of the analysis compared to a full scan, where the instrument detects a wide range of m/z values.

In the analysis of Glyceryl 1-caprylate dicaprate, an HPLC system coupled to a mass detector (like a quadrupole) would be set to the specific m/z of the expected parent ion (e.g., [M+H]⁺ or [M+NH₄]⁺). academie-sciences.fracademie-sciences.fr By focusing the detector's dwell time on only this ion, the signal-to-noise ratio is dramatically improved, allowing for the detection of very low concentrations. This technique is particularly useful for quantifying a known compound in a complex mixture when a full MS/MS fragmentation analysis is not required for every sample run. academie-sciences.fr Research on the synthesis of glyceryl esters has utilized HPLC with mass detection in SIR mode to analyze the reaction products, demonstrating its utility in monitoring specific glycerides. academie-sciences.fracademie-sciences.fr

Molecular Weight Confirmation in Complex Glycerides

Confirming the molecular weight of Glyceryl 1-caprylate dicaprate within a complex mixture of other glycerides is a primary application of mass spectrometry. High-resolution mass spectrometry (HRMS) is particularly adept at this task. HRMS instruments can measure m/z values with very high accuracy (typically to four or five decimal places), which allows for the determination of an exact molecular formula.

For Glyceryl 1-caprylate dicaprate (C₃₁H₅₈O₆), the theoretical monoisotopic mass is approximately 526.4233 g/mol . An HRMS instrument can confirm the presence of an ion peak at this precise m/z value, distinguishing it from other compounds that might have the same nominal mass but a different elemental composition. Studies on medium-chain triglyceride (MCT) oils have successfully used mass spectrometry to identify various mixed glycerides, including isomers like glyceryl 2-caprylate dicaprate, by detecting their specific molecular ions. nih.gov The ability to detect the intact ionized molecule, often as an adduct like [M+NH₄]⁺, is a key advantage of modern ionization techniques such as electrospray ionization (ESI) when analyzing complex lipid mixtures. aocs.org

Advanced Analytical Method Validation Parameters

Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose. wjarr.com For the quantification of Glyceryl 1-caprylate dicaprate, key validation parameters must be established according to international guidelines. ajrconline.org

Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)

These parameters define the performance and sensitivity of the analytical method.

Linearity : This is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. wjarr.com It is typically demonstrated by analyzing a series of standards at a minimum of five different concentration levels. chromatographyonline.com The linearity is evaluated by performing a linear regression analysis and is considered acceptable if the coefficient of determination (r²) is close to 1.0 (e.g., >0.99). unimi.it

Limit of Detection (LOD) : The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. wjarr.comchromatographyonline.com It is often determined based on the signal-to-noise ratio, with a ratio of 3:1 being a common benchmark. chromatographyonline.com

Limit of Quantification (LOQ) : The LOQ is the lowest concentration of an analyte that can be quantitatively determined with a defined level of precision and accuracy. wjarr.comchromatographyonline.com A signal-to-noise ratio of 10:1 is a widely accepted criterion for establishing the LOQ. wjarr.com For some methods, the LOQ for glycerides or their constituent fatty acids can be in the low nanogram per milliliter (ng/mL) to picogram (pg) range. nih.govunitn.it

| Parameter | Common Method | Typical Acceptance Criterion/Value |

|---|---|---|

| Linearity | Analysis of 5-6 concentration levels | Coefficient of Determination (r²) > 0.99 unimi.it |

| Limit of Detection (LOD) | Signal-to-Noise Ratio | S/N ≥ 3:1 chromatographyonline.com |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio | S/N ≥ 10:1 wjarr.com |

Repeatability and Reproducibility Assessments

Precision is a measure of the random error of a method and is typically expressed as the relative standard deviation (%RSD). It is assessed at two levels:

Repeatability (Intra-assay Precision) : This assesses the precision of the method over a short interval of time under the same operating conditions (same analyst, same instrument, same day). chromatographyonline.com It is determined by analyzing multiple replicates of the same sample.

Reproducibility (Inter-assay or Intermediate Precision) : This measures the variability of the results obtained under different conditions, such as on different days, with different analysts, or on different equipment within the same laboratory. chromatographyonline.com

For bioanalytical methods, a %RSD of less than 15% is often considered acceptable for both repeatability and reproducibility, except at the LOQ where up to 20% may be permissible. nih.govunimi.it

Recovery Studies in Analytical Protocols

Recovery studies are performed to evaluate the efficiency of the sample preparation and extraction process. The recovery of an analytical procedure is the proportion of the amount of analyte, present in or added to the part of the sample being analyzed, which is extracted and measured. nih.gov It is determined by comparing the analytical response of an analyte from an extracted sample to the response of a standard solution containing the same concentration (post-extraction spike). nih.gov High and consistent recovery is crucial for accurate quantification. For many lipid extraction methods, recoveries are often expected to be within the range of 80-120%. nih.gov Studies on fatty acid analysis have reported recoveries ranging from 93% to 108%. nih.gov

| Parameter | Typical Acceptance Criterion | Example Finding for Similar Analytes |

|---|---|---|

| Repeatability (%RSD) | < 15% | Intra-day imprecisions of 0.3–2.0% reported for fatty acid analysis. nih.gov |

| Reproducibility (%RSD) | < 15% | Inter-day imprecisions of 0.3–2.0% reported for fatty acid analysis. nih.gov |

| Recovery (%) | Typically 80-120% | Recoveries of 97.5-100.7% reported in a study analyzing cosmetic ingredients. researchgate.net |

Structure Elucidation Reporting Standards

The unequivocal structural identification of "Glyceryl 1-caprylate dicaprate" is fundamental for its application and research. Reporting standards for the elucidation of its chemical structure ensure the validity and reproducibility of scientific findings. iupac.org These standards, often guided by international bodies like the International Union of Pure and Applied Chemistry (IUPAC), mandate a comprehensive set of data to fully characterize the compound. iupac.orgiupac.org

A complete report on the structure of Glyceryl 1-caprylate dicaprate should include a physical description, such as its form (e.g., liquid, viscous oil) and color. iupac.org The primary methods for structure elucidation are nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). iupac.orgvulcanchem.com These techniques are powerful enough to often determine a structure without needing other methods. iupac.org However, simpler techniques like infrared (IR) spectroscopy can provide complementary information, such as the presence of carbonyl groups. iupac.org

For publication, it is crucial to provide the most important data for structure elucidation within the main body of the manuscript, while supplementary data can be made available electronically. iupac.org This ensures that other researchers can access and verify the findings. iupac.orgiupac.org

Spectroscopic Data

The structural confirmation of Glyceryl 1-caprylate dicaprate relies heavily on spectroscopic analysis. The primary techniques employed are Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which together provide a detailed picture of the molecular architecture. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are critical for identifying the connectivity of atoms within the molecule.

¹H-NMR: The proton NMR spectrum of Glyceryl 1-caprylate dicaprate shows characteristic signals that confirm the presence of the glycerol backbone and the attached fatty acid chains. Key signals include those for the glycerol backbone protons, typically found in the range of δ 4.1–4.3 ppm, and the methylene groups of the fatty acid chains, which appear between δ 1.2–1.6 ppm. vulcanchem.com

¹³C-NMR: The carbon NMR spectrum provides further confirmation of the structure, with distinct resonances for the carbonyl carbons of the ester groups, the carbons of the glycerol backbone, and the various carbons of the caprylic and capric acid chains.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which for Glyceryl 1-caprylate dicaprate is 526.799 g/mol . vulcanchem.com The fragmentation pattern observed in the mass spectrum can also help to confirm the sequence of fatty acid esters on the glycerol backbone.

The following table summarizes key spectroscopic data for Glyceryl 1-caprylate dicaprate:

Table 1: Spectroscopic Data for Glyceryl 1-Caprylate Dicaprate

| Technique | Observed Data | Interpretation |

|---|---|---|

| ¹H-NMR | δ 4.1–4.3 ppm | Protons on the glycerol backbone |

| δ 1.2–1.6 ppm | Methylene protons in the fatty acid chains |

Physicochemical Properties

A thorough report on the structure of Glyceryl 1-caprylate dicaprate must also include its key physicochemical properties. These properties are directly influenced by its molecular structure and are crucial for its applications.

Table 2: Physicochemical Properties of Glyceryl 1-Caprylate Dicaprate

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₅₈O₆ vulcanchem.com |

| Molecular Weight | 526.799 g/mol vulcanchem.com |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 456.0 ± 12.0 °C |

| Flash Point | 142.6 ± 13.1 °C |

| Refractive Index | 1.462 |

| Solubility | Insoluble in water; soluble in oils and organic solvents. vulcanchem.com |

Chromatographic and Crystallographic Data

To ensure the purity and confirm the isomeric structure of Glyceryl 1-caprylate dicaprate, chromatographic and crystallographic data are essential.

Chromatography: Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to assess the purity of the compound and to separate it from any starting materials or byproducts. researchgate.net The fatty acid composition, typically 50-80% caprylic acid and 20-50% capric acid, can be determined using these methods. smolecule.com

Crystallography: For solid forms of the compound, X-ray diffraction can provide detailed information about the crystalline structure and polymorphism. smolecule.com Triglycerides like Glyceryl 1-caprylate dicaprate can exist in different polymorphic forms (alpha, beta prime, and beta), which have different melting points and stabilities. smolecule.com X-ray diffraction patterns can distinguish these forms, with the α form showing a strong peak around 4.15 Å, the β' form having peaks at approximately 3.8 and 4.2 Å, and the β form exhibiting a strong peak at about 4.6 Å. smolecule.com

Mechanistic Studies and Theoretical Modeling of Glyceryl 1 Caprylate Dicaprate Interactions

Computational Chemistry and Molecular Dynamics Simulations

Computational methods, including molecular dynamics (MD) and docking simulations, are increasingly used to understand the behavior of molecules like glyceryl caprylate/caprate at an atomic level. nih.govrsc.org MD simulations can predict the self-assembly of these molecules in different environments, such as in aqueous systems, by modeling their conformations and intermolecular forces.

A 2021 study utilized MD simulations to relax the structure of related compounds like glyceryl caprylate and glyceryl caprate before performing docking simulations to predict their interaction with an enzyme. nih.gov The simulations predicted that glyceryl caprylate would be highly reactive, a finding that was later confirmed by experimental results. nih.gov Such studies demonstrate the power of computational chemistry to forecast the molecular behavior and reactivity based on structural conformations. nih.gov These theoretical approaches can also be used to develop Quantitative Structure-Property Relationship (QSPR) models to predict properties like solubility parameters based on the molecule's structural features, such as the length of its fatty acid chains.

Modeling of Receptor-Ligand Binding Modes for Glyceride Derivatives

Computational modeling, particularly molecular docking, has become an indispensable tool for predicting and analyzing the interactions between glyceride derivatives and biological receptors. nih.govnih.gov These methods simulate the physical movements of atoms and molecules, providing high-resolution insights into how ligands bind to receptors. epfl.ch This approach is crucial for understanding the structure and energetics of these interactions, which is a key step in rational drug design and discovery. nih.gov

Molecular docking studies involve predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For instance, the binding of glyceride derivatives to receptors like G protein-coupled receptors (GPCRs) can be simulated to identify potential binding sites and modes. epfl.ch These simulations can reveal detailed atomic-level information, which is often challenging to obtain through experimental methods alone. mdpi.com

In a study involving glyceride derivatives and the enzyme α-glucosidase, molecular docking was used to understand their binding interactions. The results showed that compounds like 1-O-p-coumaroyl-3-O-caffeoylglycerol and 1,3-O-dicaffeoylglycerol could fit into the active pocket of the enzyme. mdpi.com The binding affinity, measured in terms of binding energy, and the specific hydrogen bond interactions with amino acid residues of the enzyme were determined, providing a molecular basis for their inhibitory activity. mdpi.com

Similarly, molecular docking has been employed to investigate the interaction of medium-long-chain triacylglycerol (MLCT) molecules with lipases such as Lipozyme TLIM and Lipozyme RMIM. nih.gov These simulations revealed that the MLCT molecule primarily interacts with the catalytic triads of the lipases through O-H bonds. nih.gov The stability of these interactions, indicated by the binding affinity energy, helps in understanding the efficiency of enzymatic processes. nih.gov

Another application of molecular docking is in screening lipases for their potential to catalyze reactions involving specific triglycerides. nih.gov By simulating the interaction between different triglycerides and the crystal structures of various lipases, researchers can predict which lipase (B570770) will be most effective for a particular substrate. nih.gov For example, computational simulations showed that Burkholderia cepacia lipase (BCL) has a high potential to preferentially catalyze major triglycerides found in Licuri oil. nih.gov The analysis identified specific interactions with the amino acid residues in the catalytic triad (B1167595) and provided corresponding binding energies. nih.gov

The table below summarizes findings from a molecular docking study of glyceride derivatives with α-glucosidase.

Theoretical Models for Acyl Migration in Glycerides

Acyl migration is a significant side reaction that occurs during the synthesis and storage of glycerides, involving the intramolecular transfer of an acyl group from one hydroxyl group to another. mdpi.comnih.govresearchgate.net This phenomenon can affect the final composition and properties of structured triglycerides. mdpi.comnih.gov Theoretical models, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of acyl migration. mdpi.comnih.gov

Two primary mechanisms for acyl migration have been analyzed: a non-catalyzed mechanism (NCM) and a lipase-catalyzed mechanism (LCM). mdpi.comnih.govresearchgate.net DFT calculations have shown that the lipase-catalyzed pathway has a significantly lower energy barrier for the rate-limiting step compared to the non-catalyzed pathway. mdpi.comnih.gov For instance, the calculated energy barrier for the LCM was found to be 18.8 kcal/mol, which is in close agreement with the experimental value of 17.8 kcal/mol. nih.gov This indicates that the presence of a lipase can substantially accelerate the rate of acyl migration. mdpi.comnih.gov

The catalytic triad (Asp-His-Ser) of the lipase, along with water molecules, plays a crucial role in lowering the reaction barrier by acting as a proton shuttle or general acid/base catalyst. mdpi.comnih.gov Theoretical models have also explored different pathways for the non-catalyzed mechanism, including concerted and stepwise pathways, with and without the assistance of water. researchgate.net

The rate of acyl migration is influenced by several factors, including temperature and water activity. researchgate.net Kinetic studies have shown that increasing the temperature promotes the reaction rates of acyl migration for both 1,2-diglycerides and 2-monoglycerides, with the difference in rates attributed to different activation energies. researchgate.net Conversely, increasing water activity tends to decrease the rate of acyl migration by influencing the charge dispersion of the transition state. researchgate.net

A theoretical model was proposed to explain the role of the lipase's active site microenvironment in acyl migration, suggesting that the enzyme itself can catalyze the isomerization. mdpi.com This model is supported by experimental results and is consistent with theoretical findings for the uncatalyzed reaction. mdpi.com Another theoretical evaluation developed a cross-contamination model to assess the impact of acyl migration on the accuracy of triacylglycerol regioanalysis, suggesting that under conditions of limited migration, the analysis is more accurate when based on the α-monoacylglycerol fraction. nih.gov

The table below presents a comparison of energy barriers for different acyl migration mechanisms as determined by DFT studies.

Design of Experiments (DoE) for Reaction Parameter Optimization

Design of Experiments (DoE) is a systematic and statistical approach used to determine the relationships between various input factors and the output of a process. scielo.brscielo.br In the synthesis of glycerides and other chemical compounds, DoE is a powerful tool for optimizing reaction parameters, moving beyond the traditional one-factor-at-a-time (OFAT) approach. rsc.orgacs.org The OFAT method is often time-consuming and fails to account for interactions between different factors, which can lead to suboptimal results. acs.org

DoE methodologies, such as factorial designs, allow for the simultaneous variation of multiple factors to efficiently explore the experimental space. scielo.brscielo.br This enables the identification of the most critical factors, the optimization of their settings to achieve the best response, and the understanding of interactions between them. scielo.br Common DoE approaches include screening designs (e.g., two-level full factorial, fractional factorial) to identify key variables, and optimization designs (e.g., central composite, Box-Behnken) to find the optimal settings. scielo.br

In the context of enzymatic synthesis of structured lipids, DoE can be applied to optimize parameters such as enzyme dosage, reaction temperature, substrate molar ratio, and water content. mdpi.comnih.gov For example, in the synthesis of 1,3-dicaprin, a factorial design was used to evaluate the influence of biocatalyst mass, reaction temperature, and the molar ratio of substrates. mdpi.com This systematic approach helps in developing mathematical models that can predict the reaction outcome based on the input parameters. scielo.br

The application of DoE is not limited to reaction conditions but can also extend to the selection of solvents. rsc.orgrsc.org By creating a "map of solvent space" using principal component analysis (PCA), a wide range of solvents can be systematically evaluated as part of a DoE study. rsc.org This allows for the identification of optimal solvents that can significantly improve the efficiency and selectivity of a reaction. rsc.orgrsc.org

The table below illustrates a hypothetical DoE setup for optimizing the enzymatic synthesis of a structured glyceride, showing the factors and their levels to be investigated.

Applications in Industrial Processes and Material Science Formulations Excluding Direct Human Biological Impact

Role as a Solvent in Various Formulations

Glyceryl 1-caprylate dicaprate, often referred to as caprylic/capric triglyceride, serves as an effective solvent and carrier in a multitude of industrial formulations. atamanchemicals.comacme-hardesty.com Its ability to dissolve or disperse oil-soluble ingredients makes it a valuable component in the production of flavors, fragrances, and colorants. acme-hardesty.comklkoleo.com The compound's low viscosity and excellent solvency allow for the creation of stable and homogenous mixtures. echemi.com

In the fragrance industry, it acts as a carrier for aromatic compounds, helping to dissolve and stabilize scents that might otherwise clump together. ecostore.com This ensures a uniform distribution of the fragrance throughout the product. Similarly, in the production of color cosmetics, it aids in the dispersion of pigments. specialchem.com The compound's neutral odor and taste make it an ideal vehicle, as it does not interfere with the final sensory characteristics of the product. acme-hardesty.com Furthermore, its efficiency as a solvent extends to its use as a carrier for oil-soluble vitamins and other active compounds in various non-pharmaceutical applications. atamanchemicals.comacme-hardesty.com

Emulsifier and Stabilizer in Non-Cosmetic/Non-Pharmaceutical Systems

The amphiphilic nature of glyceryl 1-caprylate dicaprate, possessing both hydrophilic (water-loving) and lipophilic (oil-loving) properties, makes it an excellent emulsifier and stabilizer. cosmileeurope.eu Emulsifiers are crucial in creating and maintaining stable mixtures of immiscible liquids, such as oil and water. okstate.eduinteresjournals.org This compound reduces the interfacial tension between the two phases, allowing for the formation of finely dispersed and stable emulsions. cosmileeurope.eu

Food Industry Applications

In the food industry, glyceryl 1-caprylate dicaprate is widely utilized as a food-grade emulsifier and stabilizer. atamanchemicals.comjxzd-chem.com Its applications span a variety of products, including:

Flavor Emulsions: It serves as an oil base for emulsifying flavors, particularly in the creation of low-viscosity and highly stable milk flavors. echemi.comhudong-chem.com It can be used to formulate both water-in-oil (W/O) and oil-in-water (O/W) emulsions. echemi.comhudong-chem.com

Dairy and Beverage Products: This compound is used as an emulsifier in dairy products, cold drinks, soy milk, and both solid and liquid beverages. echemi.comhudong-chem.com When combined with soy lecithin, it can help milk powder dissolve quickly in cold water. echemi.comhudong-chem.com

Chewing Gum Bases: It is incorporated into chewing gum base formulations to improve softness and optimize chewability and mouthfeel. echemi.comgoogle.com

Emulsion Stability Mechanisms in Food Science

The stability of an emulsion refers to its ability to resist changes in its properties over time. mdpi.com Glyceryl 1-caprylate dicaprate contributes to emulsion stability through several mechanisms. By adsorbing at the oil-water interface, it forms a protective layer around the dispersed droplets, preventing them from coalescing or clumping together. okstate.edu This action is crucial for maintaining the desired texture and consistency of food products. interesjournals.org

Development of Structured Lipids for Specific Functional Properties

Glyceryl 1-caprylate dicaprate is a key component in the development of structured lipids. Structured lipids are triacylglycerols that have been modified through chemical or enzymatic processes to alter their fatty acid composition and/or their distribution on the glycerol (B35011) backbone. mdpi.commattioli1885journals.com This modification is aimed at creating fats with improved functional properties for specific applications. mattioli1885journals.comredalyc.org

The process of creating structured lipids can involve the reaction of triacylglycerols with specific free fatty acids, such as caprylic acid and capric acid. mdpi.com These medium-chain fatty acids (MCFAs) are sourced from oils like coconut and palm kernel oil. atamanchemicals.com The resulting structured lipids can exhibit unique characteristics, such as altered melting points and enhanced stability. mattioli1885journals.comredalyc.org For example, lipids with a high content of medium-chain fatty acids tend to have lower melting temperatures than those containing long-chain fatty acids. mdpi.com This allows for the creation of fats with specific physical properties tailored for various food and industrial applications. mattioli1885journals.com

Industrial Formulations for Enhanced Product Performance

The inclusion of glyceryl 1-caprylate dicaprate in industrial formulations contributes significantly to enhanced product performance. Its high oxidative stability and resistance to high temperatures make it a durable ingredient in various processes. echemi.comhudong-chem.com The viscosity of this compound remains almost unchanged even after prolonged cooking, and it is not prone to oxidation. echemi.comhudong-chem.com

Environmental Fate and Degradation Pathways of Glyceryl 1 Caprylate Dicaprate

Biodegradation Studies of Glycerides

Glycerides, including mixed esters like Glyceryl 1-caprylate dicaprate, are generally recognized for their susceptibility to biodegradation. europa.euhandymade.storesavonworkshop.com This process is primarily driven by microorganisms that metabolize the ester components.

Research Findings on Glyceride Biodegradability:

Ready Biodegradability: Members of the glycerides category are considered to be readily biodegradable. europa.eu Specific compounds like Glyceryl Caprylate/Caprate are reported to be fully biodegradable. handymade.store This rapid breakdown prevents long-term persistence in the environment.

Enzymatic Action: The biodegradation of triglycerides is initiated by enzymes, specifically lipases, which are ubiquitous in the environment. nih.gov These enzymes catalyze the breakdown of the ester bonds.

Microbial Degradation: A wide variety of microorganisms, particularly bacteria and fungi, possess the ability to produce extracellular depolymerases that degrade polyesters like medium-chain-length polyhydroxyalkanoates (MCL-PHAs), which share structural similarities with glyceride esters. nih.gov These microorganisms utilize the glyceride as a carbon and energy source. Following enzymatic hydrolysis, the resulting glycerol (B35011) and fatty acids are further metabolized through common metabolic pathways, such as β-oxidation for the fatty acids. nih.gov

Table 1: Summary of Biodegradation Findings for Glycerides

| Finding | Description | Source(s) |

|---|---|---|

| Classification | Glycerides are categorized as readily biodegradable substances. | europa.eu |

| Specific Compound | Glyceryl Caprylate/Caprate is reported as fully biodegradable. | handymade.store |

| Mechanism | Biodegradation is primarily carried out by microorganisms producing lipase (B570770) enzymes. | nih.gov |

| Metabolic Process | The breakdown products, glycerol and fatty acids, are further metabolized by common pathways like β-oxidation. | nih.gov |

Hydrolysis Pathways and Products

Hydrolysis is a key chemical degradation pathway for Glyceryl 1-caprylate dicaprate, involving the cleavage of its ester bonds by water. This reaction can be catalyzed by acids, bases, or enzymes. jove.comlibretexts.orgchemistrystudent.com

Pathways of Ester Hydrolysis:

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and heat, esters are hydrolyzed back into their constituent carboxylic acids and alcohol. libretexts.orgchemistrystudent.com For Glyceryl 1-caprylate dicaprate, this reaction yields glycerol, caprylic acid, and capric acid.

Base-Catalyzed Hydrolysis (Saponification): When heated with a base like sodium hydroxide (B78521) (NaOH), triglycerides undergo saponification. libretexts.org This reaction is a type of hydrolysis that produces glycerol and the salts of the fatty acids (soaps). jove.comlibretexts.org In this case, the products would be glycerol, sodium caprylate, and sodium caprate. The base acts as a reactant in this process. libretexts.org

Enzymatic Hydrolysis: This is the most relevant pathway in biological systems and the environment. Enzymes known as lipases, such as pancreatic lipase, efficiently catalyze the hydrolysis of triglycerides. nih.govnih.gov The process releases free fatty acids and glycerol, which can then be absorbed and metabolized by organisms. oecd.orgeuropa.eu The rate of hydrolysis by lipases can be influenced by the chain length of the fatty acid moiety, with triesters of short-chain fatty acids often being hydrolyzed more rapidly than those with long-chain fatty acids. europa.eueuropa.eu

The primary products of the complete hydrolysis of Glyceryl 1-caprylate dicaprate are glycerol, caprylic acid, and capric acid. smolecule.com

Table 2: Hydrolysis Pathways for Glyceryl 1-Caprylate Dicaprate

| Pathway | Catalyst/Conditions | Primary Products | Key Characteristics | Source(s) |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Strong acid (e.g., H₂SO₄), heat | Glycerol, Caprylic Acid, Capric Acid | Reversible reaction. | libretexts.orgchemistrystudent.com |

| Base-Catalyzed Hydrolysis (Saponification) | Strong base (e.g., NaOH), heat | Glycerol, Fatty Acid Salts (Sodium Caprylate, Sodium Caprate) | Irreversible; used in soap making. | jove.comlibretexts.org |

| Enzymatic Hydrolysis | Lipase enzymes | Glycerol, Caprylic Acid, Capric Acid | Biologically mediated; occurs under mild conditions. | nih.govnih.goveuropa.eu |

Environmental Impact Assessment of Glyceride Esters (excluding accumulation/toxicity profiles)

The environmental impact of glyceride esters like Glyceryl 1-caprylate dicaprate is largely tied to their raw material sourcing, manufacturing processes, and the fate of their degradation products.

Key Environmental Considerations:

Source of Raw Materials: The environmental footprint of the final product is significantly influenced by the origin of its precursors. Glycerol, a key component, can be produced from biodiesel manufacturing (from vegetable oils like palm oil or rapeseed oil) or synthetically from propylene (B89431) (epichlorohydrin process). savonworkshop.comrsc.orgggcplc.com Glycerol derived from the biodiesel industry is considered a renewable resource, but its purification can be energy-intensive. rsc.org In contrast, fossil fuel-based production routes for glycerol have a higher global warming potential. rsc.orgggcplc.com

Industrial Release: The release of these substances into the environment can occur from industrial manufacturing and formulation processes. atamanchemicals.com However, due to their ready biodegradability, they are not expected to persist.

Degradation Products: The hydrolysis products—glycerol, caprylic acid, and capric acid—are naturally occurring substances with established metabolic pathways. Glycerol can be utilized in various biological and chemical processes. nih.govtandfonline.com The fatty acids are also readily metabolized.

Table 3: Environmental Impact Factors for Glyceride Esters

| Impact Factor | Description | Environmental Relevance | Source(s) |

|---|---|---|---|

| Raw Material Sourcing | Glycerol can be sourced from renewable (biodiesel by-product) or fossil fuel (propylene) feedstocks. | Renewable sources generally have a lower carbon footprint, though purification processes must be considered. | rsc.orgggcplc.com |

| Manufacturing | Industrial use and formulation can lead to environmental release. | Ready biodegradability mitigates long-term impact. | atamanchemicals.com |

| Biodegradability | The ester is readily broken down by microorganisms. | Prevents persistence and accumulation in environmental compartments. | europa.euhandymade.store |

| Degradation Products | Breaks down into glycerol and medium-chain fatty acids. | These products are common natural molecules that are easily integrated into natural metabolic cycles. | europa.eusmolecule.com |

Future Research Directions and Emerging Trends

Development of Novel Synthesis Routes for Specific Positional Isomers

The precise positioning of fatty acids on the glycerol (B35011) backbone is crucial for the functionality of structured lipids. mdpi.com Future research is increasingly focused on developing novel synthesis methods that offer greater control over this arrangement.

Chemoenzymatic Approaches: A significant trend is the use of chemoenzymatic strategies, which combine the selectivity of enzymes with the efficiency of chemical reactions. researchgate.netmdpi.com For instance, 1,3-regioselective lipases can be used to specifically place fatty acids at the outer positions (sn-1 and sn-3) of the glycerol molecule. researchgate.netcirad.fr This is often followed by a chemical step to introduce a different fatty acid at the central sn-2 position. researchgate.net This two-step process allows for the creation of highly specific structured triacylglycerols (sTAGs). researchgate.net Researchers have successfully synthesized sTAGs with medium-chain fatty acids at the primary positions and polyunsaturated fatty acids at the secondary position using this method. researchgate.net

Enzymatic Acidolysis: Acidolysis, catalyzed by enzymes, is another widely employed method for producing structured lipids with specific fatty acids at the sn-2 position. tandfonline.com This process typically involves reacting a triglyceride-rich oil with a desired fatty acid in the presence of a lipase (B570770) that is specific to the sn-1 and sn-3 positions. tandfonline.com This allows for the targeted replacement of the fatty acids at these positions while leaving the sn-2 position intact.

Protecting Groups: To achieve the synthesis of complex, non-symmetrical triacylglycerols (ABC-type), where three different fatty acids are present, researchers are exploring the use of protective groups. mdpi.com For example, the p-methoxybenzyl (PMB) ether protective group can be used to shield one of the hydroxyl groups on the glycerol backbone, allowing for the sequential and regioselective introduction of different fatty acids. mdpi.com

These advanced synthesis routes are critical for producing Glyceryl 1-caprylate dicaprate with high purity and a defined isomeric structure, which is essential for understanding its specific properties and for its application in various fields.

Advanced Analytical Techniques for Trace Impurity Profiling and Quantitative Analysis

The accurate characterization of Glyceryl 1-caprylate dicaprate and the detection of any impurities are paramount. Modern analytical techniques are continuously being refined to provide greater sensitivity and specificity.

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are foundational techniques for the analysis of lipids. semanticscholar.org GC, in particular, is well-suited for separating volatile compounds and can be used to determine the fatty acid composition of glycerides after derivatization. scioninstruments.comcapes.gov.br For more complex mixtures, advanced methods like ultra-high-performance liquid chromatography (UHPLC) and multidimensional GC (GCxGC) offer improved resolution and speed. mdpi.comapacsci.com

Mass Spectrometry (MS): The coupling of chromatographic techniques with mass spectrometry (e.g., LC-MS, GC-MS) provides a powerful tool for both qualitative and quantitative analysis. researchgate.net MS detectors can identify compounds based on their mass-to-charge ratio, offering a high degree of specificity. ijpsonline.com Techniques like atmospheric pressure chemical ionization (APCI) can even provide information about the position of fatty acids on the glycerol backbone. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for identifying unknown impurities with high accuracy. apacsci.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 13C NMR, is a powerful non-destructive technique for the structural analysis of glycerol esters. mdpi.comaocs.org It can provide detailed qualitative and quantitative information about complex mixtures, helping to distinguish between different positional isomers. aocs.orgresearchgate.net

Trace Impurity Detection: The detection of trace-level impurities is crucial for quality control. Techniques like inductively coupled plasma-mass spectrometry (ICP-MS) are used to identify and quantify elemental impurities. apacsci.comresearchgate.net The development of more sensitive detectors and sophisticated separation methods will continue to be a key research focus. researchgate.net

The following table summarizes some of the advanced analytical techniques used for lipid analysis:

| Technique | Abbreviation | Primary Application in Lipid Analysis | Key Advantages |

|---|---|---|---|

| High-Performance Liquid Chromatography | HPLC | Separation and quantification of non-volatile lipid compounds. semanticscholar.org | Robust, versatile, and widely applicable. semanticscholar.org |

| Gas Chromatography | GC | Analysis of volatile fatty acid methyl esters (FAMEs). scioninstruments.com | High separation efficiency for volatile compounds. semanticscholar.org |

| Mass Spectrometry | MS | Identification and structural elucidation of lipids. ijpsonline.com | High sensitivity and specificity. ijpsonline.com |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Detailed structural analysis of positional isomers. aocs.org | Non-destructive and provides rich structural information. mdpi.com |

| Inductively Coupled Plasma - Mass Spectrometry | ICP-MS | Detection and quantification of elemental impurities. apacsci.com | Extremely high sensitivity for trace elements. apacsci.com |

Integration of Computational and Experimental Approaches for Mechanism Elucidation

Combining computational modeling with experimental data offers a powerful synergy for understanding the complex mechanisms of lipid behavior.

Molecular Dynamics (MD) Simulations: MD simulations provide a "computational microscope" that allows researchers to observe the dynamic behavior of molecules at an atomic level. acs.orgresearchgate.net These simulations can offer insights into the structure and mechanisms of action that are often difficult to obtain through experiments alone. acs.orgmdpi.com For example, MD simulations can be used to study the self-assembly of lipids into nanoparticles and to understand how they interact with other molecules. acs.orgmdpi.com

Machine Learning (ML): The vast amounts of data generated from both experiments and simulations can be processed using machine learning algorithms. acs.org ML can help identify structure-function relationships and can be used to create predictive models for designing new lipids with desired properties. acs.org

Bridging Theory and Experiment: The integration of computational and experimental methods is becoming increasingly crucial. biorxiv.org For instance, simulations can guide the design of experiments, and experimental results can be used to validate and refine computational models. prace-ri.eu This iterative process of combining simulation and experimentation can lead to a deeper understanding of lipid metabolism and the mechanisms of action of lipid-based systems. prace-ri.eu Researchers are using this integrated approach to study everything from the formation of lipid droplets to the interaction of drugs with cell membranes. mdpi.comprace-ri.eu

Exploration of Glyceryl 1-Caprylate Dicaprate in Novel Material Science Applications

While traditionally used in food and pharmaceuticals, the unique properties of structured lipids like Glyceryl 1-caprylate dicaprate are opening doors to new applications in material science.

Lipid-Based Polymers: The intersection of lipid chemistry and polymer science has led to the development of "lipid polymers" or "polymeric lipids." These materials combine the biocompatibility and functionality of lipids with the versatility and mechanical strength of polymers. They are being explored for a variety of biomedical applications, including drug delivery systems, tissue engineering scaffolds, and components of biomedical devices. The biodegradability of these materials is a key advantage, as they can break down over time without leaving harmful residues.

Polymer-Lipid Hybrid Materials: Another area of interest is the creation of hybrid materials that combine lipids and synthetic polymers. acs.org These materials can exhibit synergistic properties that are not found in the individual components alone. acs.org For example, polymer-lipid hybrid membranes can have enhanced permeability for encapsulated drugs. acs.org

Oleogels: The process of oleogelation, which involves structuring liquid oils into a solid or semi-solid form, is another emerging trend. sochob.cl This technique allows for the creation of fats with a high content of unsaturated fatty acids, offering a healthier alternative to partially hydrogenated fats. sochob.cl While not a direct application of Glyceryl 1-caprylate dicaprate itself, the principles of lipid structuring are highly relevant.

The potential for using structured lipids in these and other material science applications is vast and represents an exciting frontier for future research.

Enhancing Sustainability in Production and Application Methodologies

As with many industries, there is a growing emphasis on sustainability in the production and use of lipids. marketbusinessinsights.com

Green Chemistry: The principles of green chemistry are being applied to the synthesis of modified lipids to reduce the use and generation of hazardous substances. nih.govrsc.org This includes the use of enzymatic catalysis, which offers milder reaction conditions and greater selectivity compared to traditional chemical methods. mdpi.comannualreviews.org

Renewable Feedstocks: There is a strong push towards using renewable feedstocks, such as vegetable oils, for the production of lipids and their derivatives. marketbusinessinsights.comrsc.org This helps to reduce the carbon footprint and reliance on non-renewable resources. marketbusinessinsights.com The use of crude glycerol, a byproduct of biodiesel production, is also being explored as a sustainable starting material. nih.gov

Sustainable Solvents: Research is being conducted into the use of "green" solvents, such as supercritical fluids (like supercritical CO2), ionic liquids, and deep eutectic solvents, in lipid modification processes. nih.govannualreviews.organnualreviews.org These solvents can overcome problems with substrate solubility and can be more environmentally friendly than traditional organic solvents. annualreviews.organnualreviews.org Supercritical CO2, for example, is non-toxic, non-flammable, and easily removed from the final product. annualreviews.org

Life Cycle Assessment: To fully understand the environmental impact of lipid production and use, life cycle assessments (LCAs) are becoming increasingly important. These assessments evaluate the environmental impact of a product from cradle to grave, providing a holistic view of its sustainability.

Q & A

Basic Research Questions

Q. How can researchers determine the chemical structure of glyceryl 1-caprylate dicaprate?

- Methodological Answer : Structural elucidation involves a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to identify ester linkages and fatty acid chains.

- Mass Spectrometry (MS) : Confirm molecular weight (526.79 g/mol) via high-resolution MS and fragmentation patterns .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detect characteristic carbonyl (C=O) and ester (C-O) stretching vibrations (~1740 cm) .

Q. What are the key steps for synthesizing glyceryl 1-caprylate dicaprate in a laboratory setting?

- Methodological Answer : Synthesis typically employs esterification or transesterification:

- Solvent Evaporation : Dissolve glycerol, caprylic acid, and decanoic acid in a polar solvent (e.g., ethanol) with acid catalysts (e.g., HSO) under reflux. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Use column chromatography or recrystallization to isolate the product, followed by vacuum drying to remove residual solvents .

Q. How should researchers assess the purity of glyceryl 1-caprylate dicaprate?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (210–220 nm) to quantify impurities. Compare retention times against reference standards .

- Gas Chromatography (GC) : Analyze fatty acid methyl esters (FAMEs) after saponification to verify caprylate and decanoate content .

- Titration : Acid value determination to assess free fatty acid content .

Q. What safety protocols are critical when handling glyceryl 1-caprylate dicaprate in the lab?

- Methodological Answer :

- Material Safety Data Sheet (SDS) : Review for hazard data, though current SDS may lack comprehensive information (e.g., toxicity or ecotoxicity) .

- Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation of aerosols.

- Waste Disposal : Follow institutional guidelines for ester-containing organic waste .

Advanced Research Questions

Q. How can experimental design optimize glyceryl 1-caprylate dicaprate’s encapsulation efficiency in lipid-based drug delivery systems?

- Methodological Answer :

- Central Composite Design (CCD) : Vary parameters like drug-to-lipid ratio, surfactant concentration, and homogenization speed. Use response surface methodology to model interactions between variables .

- Characterization : Measure particle size (dynamic light scattering) and encapsulation efficiency (ultracentrifugation followed by HPLC analysis) .

Q. What validated analytical methods are suitable for quantifying glyceryl 1-caprylate dicaprate in complex matrices?

- Methodological Answer :

- USP-NF Methods : Adapt protocols for related esters (e.g., propylene glycol dicaprylate/dicaprate) using KF-802 columns for HPLC with evaporative light scattering detection (ELSD) .

- TLC-Densitometry : Use silica gel plates with a hexane:ethyl acetate (8:2) mobile phase. Quantify bands at 254 nm and validate via linearity (R > 0.99) and recovery studies (>95%) .

Q. How can researchers address stability challenges in formulations containing glyceryl 1-caprylate dicaprate?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor hydrolysis via pH shifts and free fatty acid quantification .

- Degradation Pathway Analysis : Use LC-MS to identify oxidation products (e.g., peroxides) under UV light exposure. Add antioxidants (e.g., α-tocopherol) to mitigate degradation .

Q. What strategies resolve contradictions in purity data across studies for glyceryl 1-caprylate dicaprate?

- Methodological Answer :

- Cross-Validation : Compare results from orthogonal methods (e.g., HPLC vs. GC) to identify systematic errors.

- Reference Standards : Source certified standards (e.g., USP-grade) to calibrate instruments and ensure reproducibility .

- Interlaboratory Studies : Collaborate with multiple labs to assess method robustness and variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.